molecular formula C9H10BF4KO B1456626 Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate CAS No. 1073468-36-6

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate

Cat. No.: B1456626
CAS No.: 1073468-36-6
M. Wt: 260.08 g/mol
InChI Key: XUFVKFZLJRBJIU-UHFFFAOYSA-N
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Description

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound used as a reagent in organic chemistry . It is often used for proteomics research .


Chemical Reactions Analysis

Potassium trifluoroborates, including this compound, are a special class of organoboron reagents that are often used in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 260.08 g/mol. Unfortunately, the search results do not provide further details on its physical and chemical properties.

Safety and Hazards

While specific safety and hazard information for Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound that is commonly used as a catalyst or reagent in organic synthesis . The primary targets of this compound are aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling . In these reactions, the compound acts as a nucleophilic boronated coupling reagent, donating electrons to form new carbon-carbon bonds with the aryl halides .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. This is a crucial step in many chemical reactions, including the production of pharmaceuticals, polymers, and other organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 4° C to maintain its stability . Additionally, the presence of a catalyst and the specific reaction conditions (such as temperature and solvent) can significantly impact the compound’s effectiveness in cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds . The nature of these interactions involves the activation of the boron atom, which then participates in the coupling reaction with organic halides . This process is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in organic chemistry .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior . Additionally, the compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins . The trifluoroborate group in the compound is particularly important for its reactivity, as it enhances the compound’s stability and reactivity in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at 4°C, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies . These effects include sustained changes in gene expression and cellular metabolism, which can persist even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels . These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments .

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFVKFZLJRBJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718666
Record name Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073468-36-6
Record name Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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